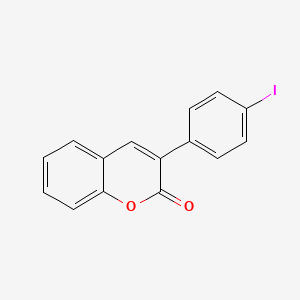

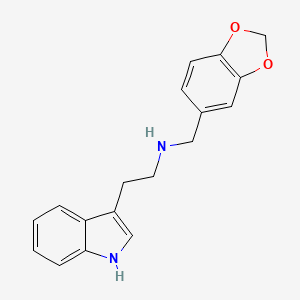

N-(1,3-苯并二氧杂环-5-基甲基)-2-(1H-吲哚-3-基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

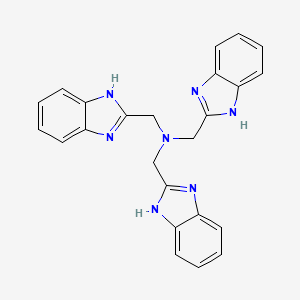

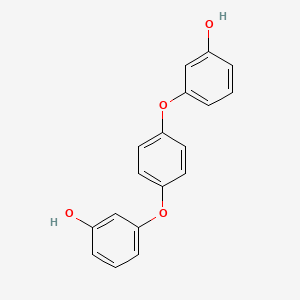

The compound "N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine" is a derivative that combines a benzodioxole moiety with an indole-based structure. This type of compound is of interest due to its potential biological activities, as evidenced by the research on similar structures. For instance, indole derivatives have been studied for their antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species . Moreover, benzodioxole derivatives have been synthesized and characterized, showing the ability to form supramolecular frameworks through hydrogen bonding and π-π stacking interactions .

Synthesis Analysis

The synthesis of related indole derivatives often involves chemical modifications and cyclization reactions. For example, a series of 2-(1H-indol-3-yl)ethanamine derivatives were synthesized through cyclization of corresponding thiourea with bromoacetophenone . Similarly, the synthesis of benzodioxole derivatives can involve the use of starting materials like piperonal, followed by characterization through various spectroscopic methods . These methods provide a foundation for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy, elemental analysis, and X-ray crystallography. The geometry of these molecules can be optimized using Density Functional Theory (DFT) methods, and the results compared with experimental data to confirm the structure . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of indole and benzodioxole derivatives can be influenced by their molecular structure. For instance, the presence of a benzodioxole moiety can facilitate the formation of supramolecular structures, which are stabilized by noncovalent interactions such as hydrogen bonds and π-π stacking . The indole moiety, on the other hand, can participate in various chemical reactions, potentially leading to the inhibition of bacterial efflux pumps .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The presence of different functional groups can affect properties such as solubility, melting point, and biological activity. For example, indole derivatives have shown potential as efflux pump inhibitors, affecting the antibacterial activity of other compounds . The electronic properties, such as HOMO and LUMO energies, can be calculated to predict the reactivity and interaction with biological targets .

科学研究应用

外排泵抑制

N-(1,3-苯并二氧杂环-5-基甲基)-2-(1H-吲哚-3-基)乙胺衍生物因其抑制金黄色葡萄球菌 NorA 外排泵的潜力而受到研究。一项研究合成了各种 1‐(1H‐吲哚‐3‐基)乙胺衍生物,发现某些化合物可以通过抑制 NorA 外排泵来恢复环丙沙星对氟喹诺酮耐药菌株的抗菌活性。这一发现对于开发对抗耐抗生素细菌感染的新策略具有重要意义 (Héquet 等人,2014 年)。

抗惊厥潜力

涉及用 N-(1,3-苯并二氧杂环-5-基甲基)-2-(1H-吲哚-3-基)乙胺部分取代的新型 1,3,4-噻二唑的合成研究已在抗惊厥活性方面展示了有希望的结果。该研究使用最大电休克癫痫发作和皮下戊四唑模型探索了这些化合物的抗惊厥潜力,为新型抗惊厥药物的开发做出了宝贵贡献 (Rajak 等人,2010 年)。

抗菌活性

一系列新型 2-(1H-吲哚-3-基)-N-(3, 4-二苯基噻唑-2(3H)-亚甲基)乙胺衍生物已被合成并评估其抗菌活性。这项研究对于开发新的抗菌剂和抗真菌剂至关重要,尤其是在抗生素耐药性不断增加的背景下。这些化合物针对各种革兰氏阳性菌和革兰氏阴性菌以及多种真菌物种进行了测试,展示了它们作为抗菌剂的潜力 (Kumbhare 等人,2013 年)。

抗心律失常特性

源自 N-(1,3-苯并二氧杂环-5-基甲基)-2-(1H-吲哚-3-基)乙胺的化合物已被检验其治疗心律失常的潜力。一项关于 1,3-苯并二氧杂环衍生物的研究发现,它们对各种类型の実验性心律失常有效。该研究突出了这些衍生物在开发新的抗心律失常药物中的潜力 (Fregnan 等人,1977 年)。

新型亚胺的抗菌和抗真菌活性

源自 N-(1,3-苯并二氧杂环-5-基甲基)-2-(1H-吲哚-3-基)乙胺的新型席夫碱的抗菌特性已被探索。这些化合物显示出显着的抗菌和抗真菌活性,为寻找新的抗菌剂做出了贡献 (Rajeswari 和 Santhi,2019 年)。

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-4-16-15(3-1)14(11-20-16)7-8-19-10-13-5-6-17-18(9-13)22-12-21-17/h1-6,9,11,19-20H,7-8,10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMXLTVFXLYHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCCC3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349586 |

Source

|

| Record name | SBB009644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51918-89-9 |

Source

|

| Record name | SBB009644 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Bromo-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1330913.png)

![Propanamide, N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B1330915.png)

![2-Amino-7-isopropyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1330917.png)